molecular formula C8H9F3N2 B14869979 3-Amino-4-trifluoromethyl-benzylamine

3-Amino-4-trifluoromethyl-benzylamine

Cat. No.: B14869979
M. Wt: 190.17 g/mol
InChI Key: BDXCHBJKGLTHJQ-UHFFFAOYSA-N
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Description

3-Amino-4-trifluoromethyl-benzylamine is an organic compound with the molecular formula C8H8F3N It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the third position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-trifluoromethyl-benzylamine can be synthesized through several methods. One common approach involves the reduction of 3-nitro-4-trifluoromethyl-benzylamine. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same reduction process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-trifluoromethyl-benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-trifluoromethyl-benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-trifluoromethyl-benzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-trifluoromethyl-benzylamine is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,4,12-13H2

InChI Key

BDXCHBJKGLTHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)N)C(F)(F)F

Origin of Product

United States

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